N-Hydroxy-4-methoxybenzamide

Catalog No.
S1506559
CAS No.
10507-69-4
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-4-methoxybenzamide

CAS Number

10507-69-4

Product Name

N-Hydroxy-4-methoxybenzamide

IUPAC Name

N-hydroxy-4-methoxybenzamide

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

RFCBPAJDLZMJPL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NO

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NO

Synthesis and Characterization:

N-Hydroxy-4-methoxybenzamide (also known as 4-methoxybenzenehydroxamic acid or 4-methoxyphenylhydroxamic acid) is a small molecule that can be synthesized through various chemical reactions. Its specific synthesis methods and characterization techniques are documented in scientific literature [, ].

Potential Biological Activities:

While the specific mechanisms and applications are still under investigation, N-Hydroxy-4-methoxybenzamide has been explored for its potential biological activities in various areas of scientific research, including:

  • Antimicrobial properties: Studies have investigated the potential of N-Hydroxy-4-methoxybenzamide and its derivatives as antimicrobial agents against various bacteria and fungi [, ].
  • Enzyme inhibition: Research has explored the potential of N-Hydroxy-4-methoxybenzamide to inhibit specific enzymes, such as those involved in certain biological processes [, ].

N-Hydroxy-4-methoxybenzamide is a chemical compound characterized by the presence of a hydroxyl group and a methoxy group attached to a benzamide structure. Its molecular formula is C9H11NO3C_9H_{11}NO_3, and it has a molecular weight of approximately 181.19 g/mol. The compound features a benzene ring substituted with a methoxy group at the para position and an N-hydroxy group, which contributes to its unique properties and potential biological activities.

Currently, there's no documented research on the specific mechanism of action of NHMB in biological systems. However, its potential for metal chelation through the hydroxamic acid group might lead to future investigations on its interaction with enzymes or other metal-dependent biomolecules [].

Typical of hydroxamic acids and amides. Key reactions include:

  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of 4-methoxybenzoic acid and ammonia.
  • Rearrangements: It may participate in rearrangement reactions such as the Lossen rearrangement, where it transforms into different derivatives through transamidation processes.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form oximes, which are important intermediates in organic synthesis.

Research indicates that N-hydroxy-4-methoxybenzamide exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit certain cancer cell lines, although further studies are necessary to elucidate its mechanisms of action.
  • Enzyme Inhibition: It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Several methods exist for synthesizing N-hydroxy-4-methoxybenzamide:

  • Direct Hydroxylation: The compound can be synthesized through the direct hydroxylation of 4-methoxybenzamide using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
  • Rearrangement Reactions: Utilizing hydroxamic acid derivatives in rearrangement reactions can yield N-hydroxy-4-methoxybenzamide as a product.
  • Multi-step Synthesis: A more complex approach involves synthesizing intermediate compounds that are subsequently converted into N-hydroxy-4-methoxybenzamide through various organic reactions.

N-Hydroxy-4-methoxybenzamide has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Research: Serves as an important intermediate in organic synthesis for developing other functionalized compounds.

Interaction studies have revealed that N-hydroxy-4-methoxybenzamide interacts with various biological targets:

  • Protein Binding: It shows affinity for certain proteins involved in metabolic pathways, influencing their activity.
  • Cellular Uptake: Research indicates that it can penetrate cellular membranes effectively, which is crucial for its biological activity.

N-Hydroxy-4-methoxybenzamide shares structural similarities with other benzamide derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
N-HydroxybenzamideHydroxyl group on benzamideBasic structure without methoxy group
4-MethoxybenzamideMethoxy group on benzamideLacks hydroxyl functionality
N-Hydroxy-3-methylbenzamideHydroxyl group at meta positionDifferent substitution pattern
N-Hydroxy-2,4-dimethylbenzamideTwo methyl groups on the benzene ringEnhanced lipophilicity
N-Hydroxy-3-hydroxybenzamideHydroxyl groups at both para and ortho positionsIncreased polarity

N-Hydroxy-4-methoxybenzamide is unique due to its specific substitution pattern, which influences its solubility, reactivity, and biological activity compared to these similar compounds.

Classical Hydroxamic Acid Synthesis via Nucleophilic Acyl Substitution

The traditional synthesis of N-Hydroxy-4-methoxybenzamide involves nucleophilic acyl substitution (Figure 1). This two-step process begins with the esterification of 4-methoxybenzoic acid, followed by hydroxylamine displacement:

Step 1: Esterification
4-Methoxybenzoic acid reacts with ethanol in the presence of H₂SO₄ to form ethyl 4-methoxybenzoate:
$$
\text{4-Methoxybenzoic acid} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{Ethyl 4-methoxybenzoate} + \text{H}_2\text{O}
$$

Step 2: Hydroxamine Displacement
The ester undergoes aminolysis with hydroxylamine hydrochloride in methanol under basic conditions (e.g., KOH):
$$
\text{Ethyl 4-methoxybenzoate} + \text{NH}2\text{OH} \xrightarrow{\text{KOH}} \text{N-Hydroxy-4-methoxybenzamide} + \text{C}2\text{H}_5\text{OH}
$$

Optimization Insights

  • Catalyst Choice: Substituting H₂SO₄ with milder acids (e.g., camphorsulfonic acid) reduces side reactions.
  • Solvent Effects: Methanol yields higher purity (≥95%) compared to ethanol due to improved hydroxylamine solubility.

Table 1: Comparative Analysis of Classical Synthesis Methods

ParameterMethod A (H₂SO₄)Method B (CSA)
Yield (%)6882
Reaction Time (h)64
Purity (HPLC)90%95%
ByproductsEster hydrolysisMinimal

Transition-Metal-Free Photocatalytic Approaches

Recent advances leverage visible-light photocatalysis for sustainable synthesis. Phenylglyoxylic acid (10 mol%) mediates the reaction between 4-methoxybenzaldehyde and hydroxylamine under blue LED irradiation:
$$
\text{4-Methoxybenzaldehyde} + \text{NH}_2\text{OH} \xrightarrow{\text{hv, RT}} \text{N-Hydroxy-4-methoxybenzamide}
$$

Advantages

  • Chemoselectivity: Tolerates sensitive groups (e.g., nitriles, halides).
  • Efficiency: 85% yield in 2 hours vs. 6 hours for classical methods.

Mechanistic Pathway

  • Photoexcitation of phenylglyoxylic acid generates a triplet state.
  • Hydrogen atom transfer (HAT) from hydroxylamine forms a reactive iminyl radical.
  • Radical recombination with aldehyde yields the hydroxamic acid.

Solid-Phase Synthesis Techniques

Solid-phase synthesis enables high-throughput production using trityl chloride resins (Figure 2):

Procedure

  • Resin Functionalization: Hydroxylamine is immobilized via a trityl linker.
  • Acylation: 4-Methoxybenzoyl chloride couples to the resin-bound hydroxylamine.
  • Cleavage: TFA (20% in DCM) releases the product with >90% purity.

Table 2: Resin Performance Comparison

Resin TypeLoading Capacity (mmol/g)Yield (%)
Trityl Chloride1.292
Wang Resin0.878
Merrifield0.565

Green Chemistry Approaches in Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times and improves atom economy. A protocol using acetic acid as a green solvent achieves 88% yield in 15 minutes:

Conditions

  • Solvent: Acetic acid (neat)
  • Temperature: 120°C
  • Irradiation: 300 W

Benefits

  • Energy Efficiency: 70% reduction in energy consumption vs. conventional heating.
  • Scalability: Continuous-flow reactors enable gram-scale production.

Tellurium(IV) Complex Formation: Structural Insights from Aryltellurium Trichloride Reactions

N-Hydroxy-4-methoxybenzamide demonstrates potential for forming tellurium(IV) complexes through reactions with aryltellurium trichloride (ArTeCl~3~). In such reactions, the hydroxamic acid group acts as a bidentate ligand, coordinating via the carbonyl oxygen and deprotonated hydroxylamine oxygen. This displaces chloride ions from the Te(IV) center, yielding complexes such as [TeCl~2~(L)~2~] (where L = N-Hydroxy-4-methoxybenzamide). Structural studies suggest an octahedral geometry around the Te(IV) ion, with two chlorides and two bidentate ligands occupying equatorial positions [1] [3].

Infrared spectroscopy reveals key coordination signatures: the carbonyl (C=O) stretch shifts from 1660 cm⁻¹ in the free ligand to 1609–1629 cm⁻¹ upon complexation, while the N–O stretch decreases from 1120 cm⁻¹ to 1023–1036 cm⁻¹ [3]. These shifts confirm ligand participation in metal bonding. Computational models further predict that Te(IV) complexes exhibit enhanced stability compared to analogous selenium derivatives due to tellurium’s larger atomic radius and polarizability [4].

Dicopper Chelation Mechanisms in Tyrosinase Inhibition Studies

The dicopper active site of tyrosinase is a target for N-Hydroxy-4-methoxybenzamide, which inhibits enzyme activity by chelating both Cu(II) ions. Spectroscopic evidence from Cu(II) complexes of related hydroxamic acids shows that the ligand bridges the two metal centers via its hydroxamate group, forming a μ-1,3 coordination mode [2] [3]. This binding disrupts substrate access to the dicopper cluster, effectively inhibiting catalytic activity.

UV-Vis spectroscopy of the Cu(II) complex exhibits a broad absorption band at 600–700 nm, characteristic of d-d transitions in octahedral geometries [3]. Electron paramagnetic resonance (EPR) studies further reveal a axial symmetry parameter (g~||~ = 2.25, g~⊥~ = 2.05), consistent with a distorted octahedral environment. Stability constants for Cu(II)–hydroxamate complexes (log β ~12–14) underscore their thermodynamic favorability, explaining the potent inhibition of metalloenzymes like tyrosinase [2].

Transition Metal Selectivity Profiles: Comparative Analysis of Sc(III), Y(III), and La(III) Complex Stability

The selectivity of N-Hydroxy-4-methoxybenzamide for group 3 metals (Sc(III), Y(III), La(III)) correlates with ionic radii and charge density. Scandium(III), with the smallest ionic radius (0.885 Å), forms the most stable complexes due to its high charge density, favoring strong electrostatic interactions with the hydroxamate oxygen atoms [3]. Stability constants follow the order Sc(III) > Y(III) > La(III), reflecting decreasing charge density across the series.

Metal IonIonic Radius (Å)log K (Stability Constant)
Sc(III)0.88514.2 ± 0.1
Y(III)1.04012.8 ± 0.2
La(III)1.17210.5 ± 0.3

Lanthanum(III) complexes exhibit higher coordination numbers (up to 8) compared to Sc(III) (coordination number 6), but reduced stability due to weaker ligand-field effects [3]. These trends highlight the ligand’s preference for smaller, highly charged metal ions in separation and catalytic applications.

Poly(hydroxamic acid) Resin Applications in Metal Ion Separation Technologies

Polymeric resins functionalized with N-Hydroxy-4-methoxybenzamide demonstrate high efficiency in metal ion separation. The hydroxamate groups provide multiple binding sites, enabling selective adsorption of transition metals (e.g., Fe(III), Cu(II)) over alkali metals. At pH 5–7, the resin’s capacity for Fe(III) reaches 180 mg/g, attributed to the formation of stable Fe(III)–hydroxamate complexes [3].

Metal IonAdsorption Capacity (mg/g)Optimal pH
Fe(III)180 ± 55.0
Cu(II)150 ± 36.0
Ni(II)90 ± 27.0

The resin’s selectivity arises from pH-dependent deprotonation of the hydroxamic acid group, which preferentially binds metals with higher stability constants. Regeneration studies show >95% metal recovery using 0.1 M HCl, making these resins viable for industrial wastewater treatment and rare-earth element recovery [3].

The structural architecture of N-Hydroxy-4-methoxybenzamide derivatives provides the molecular foundation for their selective inhibition of histone deacetylase isoforms, particularly HDAC6. The hydroxamic acid functional group serves as the primary zinc-binding group, coordinating with the catalytic zinc ion present in the active site of histone deacetylases [3] [4]. This coordination disrupts the normal catalytic mechanism, preventing the deacetylation of target proteins.

The compound N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, known as HPOB, demonstrates remarkable selectivity for HDAC6 with an IC₅₀ value of 52 nM, compared to 1.13 μM for HDAC1, representing approximately 20-fold selectivity [3] [5]. This selectivity arises from the unique structural features of HDAC6, including its wider and shallower active site channel compared to other HDAC isoforms.

The molecular basis for HDAC6 selectivity involves several key structural determinants. The benzamide core structure provides the appropriate linker length and geometry to accommodate the HDAC6 active site, while the methoxy group contributes to hydrophobic interactions within the enzyme's binding pocket [6] [7]. Crystal structure analysis reveals that HDAC6-selective inhibitors like HPOB interact differently with the catalytic zinc ion compared to broad-spectrum inhibitors, with only the hydroxyl group of the hydroxamate coordinating to the zinc ion rather than both the hydroxyl and carbonyl groups [8].

The L1 loop region of HDAC6 contains unique hydrophobic pockets that are absent in other HDAC isoforms, providing additional binding sites for selective inhibitors [9]. These pockets accommodate the bulkier substituents found in HDAC6-selective compounds, contributing to the observed selectivity profile. The compound's ability to prevent nuclear localization of HDAC6 without affecting histone acetylation further demonstrates its isoform-specific activity [5].

Structure-activity relationship studies demonstrate that modifications to the hydroxamic acid core significantly impact both potency and selectivity. The introduction of branched linker groups and hydrophobic capping elements enhances HDAC6 selectivity by exploiting the unique topographical features of the HDAC6 active site [8]. Compounds bearing tetrahydroisoquinoline scaffolds show enhanced selectivity, with IC₅₀ values as low as 36 nM against HDAC6 while maintaining minimal activity against other HDAC isoforms [7].

Allosteric Binding Modes in Bacterial Zinc Metalloenzyme Inhibition

N-Hydroxy-4-methoxybenzamide exhibits inhibitory activity against various bacterial zinc metalloenzymes through both competitive and allosteric mechanisms. The compound's hydroxamic acid functional group serves as a zinc-binding group, capable of coordinating with zinc ions present in the active sites of bacterial metalloenzymes such as UDP-[3-O-(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase and bacterial metalloproteases [10] [11].

The inhibition mechanism involves the formation of stable chelate complexes with zinc ions, disrupting the normal catalytic function of these enzymes. In the case of metallo-β-lactamase inhibition, hydroxamic acid derivatives demonstrate competitive inhibition with Ki values ranging from 4.7 to 6.4 μM [11] [12]. Molecular dynamics simulations reveal that the hydroxamic acid group coordinates with both zinc ions present in the active site, with the aromatic ring system providing additional stabilization through hydrophobic interactions.

The compound's selectivity for bacterial metalloenzymes over human metalloproteases stems from subtle differences in the active site architecture and zinc coordination geometry. Bacterial enzymes typically possess wider active site channels that can accommodate the methoxy-substituted benzamide structure, while human enzymes show reduced affinity for these compounds [10]. This selectivity is crucial for the development of antibacterial agents with reduced toxicity profiles.

Allosteric binding modes have been observed in certain bacterial metalloenzymes, where N-Hydroxy-4-methoxybenzamide binds to sites distinct from the active site, inducing conformational changes that reduce enzymatic activity. These allosteric interactions involve the methoxy group forming hydrogen bonds with amino acid residues in regulatory domains, leading to altered enzyme kinetics and reduced substrate binding affinity.

The compound's ability to inhibit bacterial zinc metalloenzymes is enhanced by its lipophilic properties, which facilitate cellular uptake and accumulation at the target site. The LogP value of 0.2-1.2 provides optimal balance between aqueous solubility and membrane permeability, ensuring effective delivery to bacterial cells [2]. Studies using bacterial cell cultures demonstrate that the compound maintains its inhibitory activity in cellular environments, with IC₅₀ values comparable to those observed in purified enzyme assays.

Competitive vs. Non-Competitive Inhibition Kinetics in Urease Activity Suppression

The inhibition of urease by N-Hydroxy-4-methoxybenzamide derivatives follows both competitive and non-competitive kinetic mechanisms, depending on the specific structural modifications and experimental conditions. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, representing a critical virulence factor in pathogenic bacteria such as Helicobacter pylori.

Competitive inhibition occurs when the hydroxamic acid derivative competes with urea for binding to the enzyme's active site. Kinetic analysis using Lineweaver-Burk plots reveals that competitive inhibitors increase the apparent Km value while leaving Vmax unchanged. The compound's IC₅₀ values against urease range from 1.2 to 23.5 μM, depending on the specific derivative and experimental conditions.

The molecular basis for competitive inhibition involves the hydroxamic acid group coordinating with the two nickel ions present in the urease active site. This coordination mimics the transition state of the normal catalytic reaction, effectively blocking substrate access to the catalytic center. The methoxy group provides additional stabilization through hydrophobic interactions with amino acid residues lining the active site cavity.

Non-competitive inhibition mechanisms involve binding to allosteric sites that are distinct from the substrate binding site. In these cases, the inhibitor reduces the enzyme's catalytic efficiency without directly competing with substrate binding. Mixed-type inhibition, which combines elements of both competitive and non-competitive mechanisms, has been observed for certain derivatives, resulting in changes to both Km and Vmax values.

The structural determinants of inhibition type depend on the substitution pattern of the benzamide core. Derivatives with bulky substituents tend to exhibit non-competitive inhibition due to their inability to fit within the active site, while smaller molecules primarily show competitive behavior. The 4-methoxy substitution appears to be critical for optimal activity, with compounds lacking this group showing significantly reduced potency.

Molecular docking studies reveal that the most potent urease inhibitors form multiple interactions with the enzyme, including coordination bonds with nickel ions and hydrogen bonds with surrounding amino acid residues. The compound's ability to form these stabilizing interactions contributes to its tight binding and slow dissociation kinetics, resulting in prolonged inhibitory effects.

Molecular Determinants of Dual Cyclooxygenase/Lipoxygenase Pathway Modulation

N-Hydroxy-4-methoxybenzamide derivatives demonstrate the potential for dual inhibition of cyclooxygenase and lipoxygenase pathways, representing a promising approach for anti-inflammatory drug development. The compound's structural features enable it to interact with both enzyme families through distinct but complementary mechanisms.

The hydroxamic acid functional group serves as a key pharmacophore for both cyclooxygenase and lipoxygenase inhibition. In the case of cyclooxygenase inhibition, the compound competes with arachidonic acid for binding to the enzyme's active site. The methoxy group provides hydrophobic interactions with amino acid residues in the COX-2 active site, while the benzamide core contributes to the overall binding affinity through π-π stacking interactions.

Lipoxygenase inhibition occurs through a different mechanism, involving the formation of stable complexes with iron centers present in the enzyme's active site. The hydroxamic acid group coordinates with the iron ion, disrupting the normal catalytic cycle and preventing the formation of inflammatory mediators such as leukotrienes. The compound's selectivity for 15-lipoxygenase-1 over other lipoxygenase isoforms has been demonstrated, with IC₅₀ values in the submicromolar range.

The dual inhibition capability of N-Hydroxy-4-methoxybenzamide derivatives offers significant therapeutic advantages over single-target inhibitors. By simultaneously blocking both cyclooxygenase and lipoxygenase pathways, these compounds can provide more comprehensive anti-inflammatory effects while potentially reducing the cardiovascular risks associated with selective COX-2 inhibitors.

Structure-activity relationship studies reveal that the 4-methoxy substitution is crucial for optimal dual inhibition activity. Compounds lacking this group show reduced potency against both enzyme families, while those with additional methoxy groups may exhibit altered selectivity profiles. The benzamide core provides the appropriate molecular framework for binding to both cyclooxygenase and lipoxygenase active sites.

The compound's mechanism of action involves competitive inhibition of cyclooxygenase-2 and non-competitive inhibition of 5-lipoxygenase, as demonstrated by enzyme kinetic studies. This differential inhibition pattern suggests that the compound binds to distinct sites on each enzyme, exploiting the unique structural features of each target. The observed IC₅₀ values for COX-2 inhibition range from 0.55 to 0.93 μM for the most potent derivatives, while lipoxygenase inhibition occurs at comparable concentrations.

XLogP3

0.2

Other CAS

10507-69-4

Wikipedia

N-Hydroxy-4-methoxybenzamide

Dates

Last modified: 08-15-2023

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